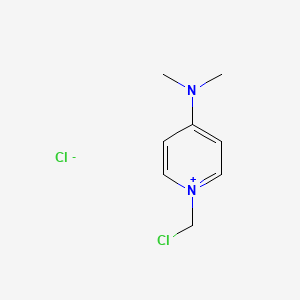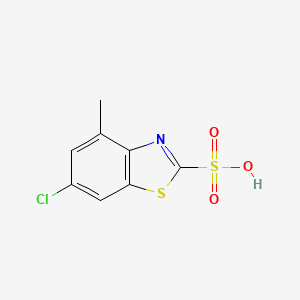
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride: is a chemical compound known for its unique structure and properties. It is a colorless to yellow liquid with a special ammonia odor and is highly flammable. This compound is insoluble in water but soluble in most organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves the reaction of 1,2-dihalogenodiborane with lithium derivatives. For instance, the compound Br(Me2N)BB(NMe2)Br reacts with lithium mesityl or lithium phenyl to form various derivatives . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in the preparation of polymers and other advanced materials .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding biochemical pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in catalysis and as a stabilizer in various chemical processes .
作用機序
The mechanism of action of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing catalytic activities and biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industry .
類似化合物との比較
- 1,2-Bis(dimethylamino)ethane
- 1,2-Bis(dimethylamino)tetramethyldisilane
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness: Compared to similar compounds, 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride exhibits unique reactivity and stability. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other related compounds .
特性
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2ClH/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;;/h1-8H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLXEARQRGUGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)


![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)

